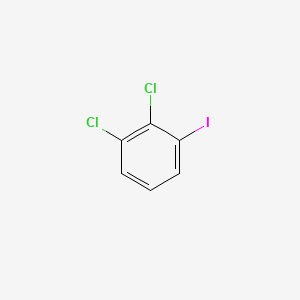

1,2-Dichloro-3-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJKBWPZBVBXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178743 | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; mp = 35-36 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2401-21-0 | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-3-iodobenzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Dichloro-3-iodobenzene, a tri-substituted aromatic compound, has emerged as a valuable and versatile building block, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities. Its unique substitution pattern, featuring two chlorine atoms and a highly reactive iodine atom, allows for selective and sequential functionalization, offering chemists a powerful tool for molecular design and construction. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field of drug development and materials science.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.

Molecular Formula: C₆H₃Cl₂I[1]

Molecular Weight: 272.89 g/mol [1]

Appearance: White to light yellow crystalline solid.[1]

Solubility: Insoluble in water, soluble in common organic solvents such as chloroform and dimethylformamide.

Key Physicochemical Data

| Property | Value | Source |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 242.1 ± 0.0 °C at 760 mmHg | N/A |

| Density | 2.0 ± 0.1 g/cm³ | N/A |

| XLogP3-AA | 3.8 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data provides a reference for its spectral signature.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals in the aromatic region, typically between δ 7.0-7.4 ppm. The exact chemical shifts and coupling constants are influenced by the substitution pattern. |

| ¹³C NMR (CDCl₃) | Six distinct signals in the aromatic region, with the carbon attached to iodine appearing at a characteristic upfield shift compared to the chlorinated carbons. |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z 272, with characteristic isotopic peaks for the two chlorine atoms (M+2, M+4). A significant fragment is often observed at m/z 145.[1] |

| FT-IR | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching, and C-Cl and C-I bond vibrations. |

Synthesis and Handling

Synthetic Approach: A Note on Preparation

While this compound is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the direct chlorination of iodobenzene.

Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, dissolve iodobenzene in a suitable dry solvent such as chloroform.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

-

Chlorination: Bubble dry chlorine gas through the solution. The reaction is exothermic and the temperature should be carefully monitored.

-

Precipitation: As the reaction progresses, a yellow solid of the dichloroiodobenzene intermediate will precipitate.

-

Isolation: Filter the precipitate and wash it with a small amount of cold solvent.

-

Further Reaction: Continue bubbling chlorine gas through the filtrate to ensure complete reaction.

-

Work-up: Combine the precipitates and dry them. Further purification can be achieved by recrystallization.

Safety and Handling: A Self-Validating System of Precaution

As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactivity and Synthetic Applications: The Power of Selective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position, leaving the chlorine atoms available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Relationship: Reactivity of Halogen Substituents

Caption: Differential reactivity of C-I and C-Cl bonds.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl linkages. This compound can be selectively coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

-

Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic and inorganic reagents.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Other Important Cross-Coupling Reactions:

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the synthesis of substituted alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Application in the Synthesis of Bioactive Heterocycles: The Case of Carbazoles

Carbazoles are a class of nitrogen-containing heterocyclic compounds that are present in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. This compound can serve as a key starting material for the synthesis of substituted carbazoles through sequential cross-coupling reactions.

For instance, a Suzuki-Miyaura coupling at the iodine position followed by a Buchwald-Hartwig amination at one of the chlorine positions can lead to the formation of a diarylamine precursor, which can then undergo intramolecular cyclization to form the carbazole ring system. The regioselectivity of these reactions allows for the synthesis of specifically substituted carbazole derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Conclusion: A Key Enabler for Chemical Innovation

This compound is a powerful and versatile reagent for organic synthesis. Its well-defined reactivity, particularly the selective activation of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of complex molecules. For researchers in drug development and materials science, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the design and synthesis of novel and functional compounds. This guide has aimed to provide a comprehensive and practical overview to support and inspire further innovation in the field.

References

-

PubChem. This compound. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

Sources

1,2-Dichloro-3-iodobenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-3-iodobenzene

Introduction

This compound is a polyhalogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its unique substitution pattern, featuring a reactive iodine atom flanked by two chlorine atoms on a benzene ring, makes it a versatile synthetic intermediate. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective functionalization, rendering it a valuable building block for the synthesis of complex molecular architectures, including agrochemicals, pharmaceuticals, and polychlorinated biphenyl (PCB) analytical standards.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers field-proven insights into the practical methodologies for its characterization, synthesis, and safe handling. The protocols and discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and in-depth technical resource.

Section 1: Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The presence of three heavy halogen atoms on a compact aromatic ring results in a relatively high molecular weight and density, contributing to its solid nature at ambient temperatures. Its nonpolar character governs its solubility profile, making it largely immiscible with aqueous solvents but soluble in common organic solvents.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2401-21-0 | [1] |

| Molecular Formula | C₆H₃Cl₂I | [1] |

| Molecular Weight | 272.89 g/mol | |

| Appearance | White to light yellow crystalline solid/mass | [1][2] |

| Melting Point | 33 - 38 °C (5 °C range typical) | [2][3] |

| Boiling Point | 121-126 °C @ 16-20 mmHg; 242.1 °C @ 760 mmHg | [3][4] |

| Density (predicted) | ~2.0 ± 0.1 g/cm³ | [4] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol/Water) | 4.12 - 4.32 | [4][5] |

| Flash Point | >110 °C (>230 °F) | [3] |

Method for Accurate Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp, narrow melting range (typically < 2 °C) is indicative of a high-purity sample, whereas impurities will depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method using a standard digital melting point apparatus (e.g., a Mel-Temp or similar device).[1][2]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary melting point tube into the powdered sample until a column of 2-3 mm of material is obtained.[2][3]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. A densely packed sample is crucial for accurate measurement.[2]

-

-

Approximate Determination (Rapid Scan):

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find the approximate melting temperature.[3] This initial scan prevents spending excessive time in the subsequent, more precise measurement.

-

Record the temperature at which the material melts.

-

-

Accurate Determination (Slow Scan):

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[2]

-

Prepare a new capillary tube with the sample. Never re-use a melted sample, as decomposition may have occurred.

-

Place the new tube in the apparatus and set the heating rate to a slow 1-2 °C per minute.[3] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.

-

Record T₁: The temperature at which the first drop of liquid becomes visible.[3]

-

Record T₂: The temperature at which the last solid crystal turns into a transparent liquid.[2]

-

The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow and fall within the values specified in Table 1.

-

Section 2: Spectral & Analytical Characterization

Spectroscopic and chromatographic techniques provide an unambiguous fingerprint for the identification and purity assessment of this compound.

Table 2: Key Spectral and Analytical Data

| Technique | Key Data / Observation | Source(s) |

| ¹H NMR | Spectrum shows characteristic aromatic proton signals. | [1][6] |

| ¹³C NMR | Spectrum shows characteristic aromatic carbon signals. | [1][7] |

| Mass Spec (MS) | Molecular Ion (M⁺) peak observed at m/z corresponding to the isotopic pattern of C₆H₃Cl₂I. | [8] |

| IR Spectroscopy | Shows characteristic peaks for C-H and C=C aromatic stretches and C-X (halogen) vibrations. | [9] |

| HPLC | A single major peak is observed under reverse-phase conditions, indicating purity. | [5] |

Protocol for HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small organic molecules. A reverse-phase method is ideal for this compound due to its nonpolar nature.

Causality in Method Design:

-

Stationary Phase: A C18 (octadecylsilane) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the nonpolar analyte, leading to good retention and separation from more polar impurities.

-

Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is used. A gradient elution (increasing the organic solvent percentage over time) is often employed to ensure that any impurities with different polarities are effectively eluted and resolved.

-

Detector: A UV detector set at a wavelength where the benzene ring absorbs strongly (e.g., 254 nm) is selected for high sensitivity.

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile.

-

Degas both solvents using vacuum filtration or sonication to prevent air bubbles from interfering with the detector.[7]

-

-

Standard & Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a ~1 mg/mL stock solution.

-

Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration. Consistency in solvent and concentration is key for accurate comparison.

-

-

Instrument Setup & Equilibration:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.

-

Equilibrate the column by running the mobile phase through the system until a stable baseline is achieved.[10]

-

-

Analysis & Data Interpretation:

-

Inject a blank (acetonitrile) to ensure the system is clean.

-

Inject the reference standard to determine the retention time (RT) of the main peak.

-

Inject the sample solution.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity material, the main peak should account for >98% of the total area.

-

Section 3: Synthesis & Mechanistic Insights

A reliable and common method for preparing aryl iodides from primary aromatic amines is the Sandmeyer reaction .[11] This two-step process involves the conversion of the amine to a diazonium salt, which is then displaced by an iodide ion. For this specific molecule, the logical and readily available starting material is 2,3-dichloroaniline.

Step 1: Diazotization of 2,3-Dichloroaniline The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

Step 2: Iodo-de-diazoniation The cold diazonium salt solution is then treated with an iodide source, typically potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its departure drives the substitution reaction, allowing the iodide nucleophile to attack the aromatic ring.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Representative Laboratory Synthesis Protocol

Disclaimer: This is a representative protocol based on the principles of the Sandmeyer reaction. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Diazotization:

-

In a 250 mL beaker, dissolve 2,3-dichloroaniline (e.g., 8.1 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).[12]

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (NaNO₂) (e.g., 3.6 g, 0.052 mol) in 10 mL of water and cool the solution.

-

Add the cold NaNO₂ solution dropwise to the aniline slurry, ensuring the temperature of the reaction mixture is maintained below 5 °C. The dropwise addition is crucial to control the exotherm and prevent premature decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

-

-

Iodination:

-

In a 500 mL beaker, dissolve potassium iodide (KI) (e.g., 9.1 g, 0.055 mol) in 20 mL of water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath (~60-70 °C) for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The crude product will separate as a dark, oily solid.

-

-

Workup and Purification:

-

Extract the crude product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol to yield the final, pure this compound.

-

Section 4: Safe Handling & Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Authoritative Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

If handling large quantities or if dust is generated, a respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible substances.[1]

-

The compound is light-sensitive; storage in an amber glass bottle is recommended to prevent potential photodegradation.[1][2]

-

Refrigerated storage (2-8 °C) is often recommended for long-term stability.

-

Section 5: Applications in Research & Development

The primary utility of this compound in advanced synthesis lies in its capacity as a substrate for transition-metal-catalyzed cross-coupling reactions .

Expertise Insight: The Power of Differential Reactivity

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This difference in reactivity is the cornerstone of its synthetic value. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, oxidative addition of the palladium(0) catalyst occurs selectively at the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations.[4] This allows for a stepwise, controlled construction of complex molecules.

Application Example: Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., an arylboronic acid). It is a foundational tool in modern drug discovery and materials science.[14]

A typical reaction involves coupling this compound with an arylboronic acid using a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₂CO₃) in a suitable solvent system.[4][15] This selectively yields a 3-aryl-1,2-dichlorobenzene derivative, a scaffold that can be further functionalized at the remaining chlorine positions if desired.

Conclusion

This compound is more than a simple chemical reagent; it is a precisely functionalized building block that offers strategic advantages in multi-step organic synthesis. A thorough understanding of its physical properties, supported by robust analytical and handling protocols, is essential for its effective and safe utilization. The data and methodologies presented in this guide provide a comprehensive foundation for researchers to confidently incorporate this versatile compound into their synthetic and developmental workflows.

References

-

Thermo Scientific. This compound, 98+%. Available from: [Link]

-

SIELC Technologies. This compound. (2018-05-16). Available from: [Link]

-

Chemsrc. This compound | CAS#:2401-21-0. (2025-08-26). Available from: [Link]

-

PubChem. This compound | C6H3Cl2I | CID 75459. Available from: [Link]

-

SpectraBase. This compound - Optional[13C NMR]. Available from: [Link]

-

LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024-10-15). Available from: [Link]

-

Wired Chemist. Determination of Melting Point. Available from: [Link]

-

NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with.... Available from: [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). Available from: [Link]

-

NIH National Library of Medicine. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available from: [Link]

- Google Patents. US2847472A - Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.

Sources

- 1. Determination of Melting Point [wiredchemist.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thinksrs.com [thinksrs.com]

- 6. organomation.com [organomation.com]

- 7. conductscience.com [conductscience.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. torontech.com [torontech.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2847472A - Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound - Google Patents [patents.google.com]

- 13. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dichloro-3-iodobenzene

Abstract

1,2-Dichloro-3-iodobenzene is a halogenated aromatic compound of significant interest to the chemical research community, particularly those in synthetic organic chemistry and drug development. Its trifunctional nature—possessing reactive chloro and iodo substituents on a benzene core—renders it a versatile building block for constructing complex molecular architectures. The distinct reactivity of the carbon-iodine bond, especially in metal-catalyzed cross-coupling reactions, allows for selective functionalization, making it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthetic protocols, and key applications, grounded in established scientific literature. It is intended to serve as a practical resource for researchers and professionals leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,3-dichloroiodobenzene, is a crystalline solid at room temperature.[1][2][3] Its core structure consists of a benzene ring substituted at positions 1 and 2 with chlorine atoms and at position 3 with an iodine atom.[1] This substitution pattern creates a unique electronic and steric environment that dictates its reactivity. The compound is sparingly soluble in water but shows solubility in organic solvents like methanol.[1][2] It is known to be sensitive to light, necessitating proper storage conditions to maintain its integrity.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,3-Dichloroiodobenzene | [2][4] |

| CAS Number | 2401-21-0 | [4][5] |

| Molecular Formula | C₆H₃Cl₂I | [4] |

| Molecular Weight | 272.89 g/mol | [4] |

| Appearance | White to light yellow crystalline solid/mass | [1][2] |

| Melting Point | 35-36 °C | [4] |

| Boiling Point | 242.1 °C (at 760 mmHg) | - |

| Density | ~2.0 g/cm³ | - |

| Solubility | Insoluble in water | [1] |

| InChI Key | VGJKBWPZBVBXGI-UHFFFAOYSA-N | [6] |

Molecular Structure Diagram

The structural arrangement of this compound is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is critical for its use in synthesis. The following spectroscopic data provide a definitive fingerprint for the compound's identity and purity.

Table 2: Key Spectroscopic Data for this compound

| Technique | Solvent/Method | Expected Peaks / Signals | Reference(s) |

| ¹H NMR | CDCl₃ | Aromatic protons (3H) will appear as multiplets. The proton at C4 (between I and H) will be a doublet of doublets. The proton at C5 will be a triplet (or dd). The proton at C6 (between Cl and H) will be a doublet of doublets. Typical aromatic region: δ 6.8-7.8 ppm. | [6][7] |

| ¹³C NMR | CDCl₃ | Six distinct signals are expected in the aromatic region (δ 95-145 ppm). The carbon bearing the iodine (C3) will be significantly upfield (~98 ppm) due to the heavy atom effect. The two carbons bearing chlorine (C1, C2) will be downfield. | [2][8] |

| Mass Spec. | GC-MS (EI) | Molecular Ion (M⁺) peak cluster expected around m/z 272, 274, 276 due to chlorine isotopes (³⁵Cl, ³⁷Cl). | [4] |

| Infrared (IR) | ATR | C-H stretching (aromatic) > 3000 cm⁻¹; C=C stretching (aromatic) ~1400-1600 cm⁻¹; C-Cl stretching ~700-800 cm⁻¹; C-I stretching ~500-600 cm⁻¹. | [4] |

Expert Insight: In the ¹H NMR spectrum, the coupling constants are key to assigning the protons. Ortho coupling (Jortho) is typically 7–10 Hz, while meta coupling (Jmeta) is 2–3 Hz.[9] The proton at C5 will show two ortho couplings, appearing as a triplet if the coupling constants are similar. The protons at C4 and C6 will each show one ortho and one meta coupling, appearing as doublets of doublets. This predictable pattern is crucial for confirming the 1,2,3-substitution pattern.

Synthesis and Manufacturing Pathways

The most logical and widely employed synthetic route to this compound begins with 2,3-dichloroaniline.[10] The synthesis leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides, via a diazonium salt intermediate.[11]

Workflow: Synthesis via Sandmeyer Reaction

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound(2401-21-0) 13C NMR spectrum [chemicalbook.com]

- 3. calibrechem.com [calibrechem.com]

- 4. This compound | C6H3Cl2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound(2401-21-0) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,2-Dichloro-3-iodobenzene from 1,2-Dichlorobenzene

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1,2-dichloro-3-iodobenzene, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and fine chemicals.[1] The direct iodination of 1,2-dichlorobenzene presents a significant synthetic challenge due to the deactivated nature of the aromatic ring and the complex regiochemical outcomes dictated by the two chloro substituents. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. Methodologies leveraging common iodinating agents, including Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS), are presented, offering researchers and drug development professionals a robust framework for the successful synthesis and purification of the target compound.

Introduction: The Synthetic Challenge and Strategic Importance

This compound is a key building block in organic synthesis, primarily utilized in cross-coupling reactions where the iodo-substituent serves as a versatile reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Its synthesis from the readily available starting material, 1,2-dichlorobenzene, is achieved through electrophilic aromatic substitution (SEAr).

However, this transformation is not trivial. The core challenges are twofold:

-

Ring Deactivation: The two electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles. Standard iodination conditions using molecular iodine (I₂) are ineffective.[3][4]

-

Regiocontrol: The chloro groups are ortho, para-directing substituents. In 1,2-dichlorobenzene, this leads to potential substitution at four positions (3, 4, 5, and 6). Achieving selective iodination at the C3 position requires careful selection of reagents and reaction conditions to overcome the inherent electronic and steric influences.

This guide addresses these challenges by detailing synthetic strategies that employ potent electrophilic iodine sources capable of reacting with deactivated aromatic systems while offering a degree of regiochemical control.

Mechanistic Rationale: The Electrophilic Aromatic Substitution Pathway

The iodination of 1,2-dichlorobenzene follows the canonical SEAr mechanism. Due to the low reactivity of elemental iodine, an activating agent is necessary to generate a more potent electrophilic species, often represented as I⁺.[5] This can be achieved using an oxidizing agent with I₂ or by employing a polarized interhalogen compound like iodine monochloride (ICl).[3][6][7]

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: A highly reactive iodine species (I⁺) is generated in situ. For instance, with iodine monochloride, the natural polarization of the I-Cl bond provides the electrophilic iodine center.[7][8]

-

Formation of the Sigma Complex: The π-electron system of the 1,2-dichlorobenzene ring attacks the electrophilic iodine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Re-aromatization: A weak base (e.g., Cl⁻) removes a proton from the carbon atom to which the iodine is attached, restoring the aromatic system and yielding the final product.[7]

Diagram 1: General Mechanism of Electrophilic Aromatic Iodination

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. calibrechem.com [calibrechem.com]

Synthesis of 1,2-Dichloro-3-iodobenzene from 2,3-dichloroaniline

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis of Halogenated Aromatic Scaffolds

The regioselective introduction of multiple, distinct halogen atoms onto an aromatic ring is a foundational challenge in synthetic organic chemistry. The resulting polyhalogenated benzene derivatives are not merely chemical curiosities; they are high-value intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. 1,2-Dichloro-3-iodobenzene stands as a prime example of such a scaffold, where the differential reactivity of the C-I bond versus the more robust C-Cl bonds allows for selective downstream functionalization, typically via metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive, mechanistically grounded protocol for the synthesis of this compound from a readily available starting material, 2,3-dichloroaniline. The core transformation is a modification of the classic Sandmeyer reaction, a powerful method for replacing an aromatic amino group with a wide range of substituents via a diazonium salt intermediate.[1][2][3] Herein, we will dissect the causality behind each experimental step, ensuring a protocol that is not only reproducible but also fundamentally understood. This document is intended for researchers and drug development professionals who require a robust and scalable method for accessing this versatile chemical building block.

The Mechanistic Pillars: Diazotization and Iodide Displacement

The conversion of 2,3-dichloroaniline to this compound is a two-part symphony of classic organic reactions.[4] Understanding the mechanism of each part is critical to appreciating the nuances of the experimental protocol and for effective troubleshooting.

Part I: The Diazotization of 2,3-dichloroaniline

The first stage is the conversion of the primary aromatic amine into a highly reactive diazonium salt.[5][6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7]

The Causality of Cold: The reaction is performed at low temperatures (0–5 °C) for a critical reason: arenediazonium salts are notoriously unstable.[5][8] At higher temperatures, they readily decompose, prematurely losing dinitrogen gas (N₂) and leading to a complex mixture of unwanted side products. Maintaining a low temperature ensures the diazonium salt intermediate persists in solution long enough for the subsequent substitution step.[9]

The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid.[10] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydrations that ultimately yield the diazonium ion.

Caption: The formation of the arenediazonium salt.

Part II: The Sandmeyer-type Iodination

With the diazonium salt formed, the next stage is to replace the diazonium group (-N₂⁺) with an iodine atom. While the classic Sandmeyer reaction uses a copper(I) salt catalyst to introduce chlorides or bromides, the introduction of iodine is mechanistically distinct and simpler.[2][11][12]

The Role of Iodide: The reaction is achieved by introducing an aqueous solution of potassium iodide (KI).[13][14][15] The iodide ion (I⁻) is a sufficiently powerful nucleophile and reducing agent to initiate the reaction without the need for a copper catalyst.[16][17] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][18]

The process is initiated by a single-electron transfer from the iodide ion to the diazonium salt. This forms an aryl radical and liberates stable, gaseous dinitrogen (N₂), a key thermodynamic driving force for the reaction.[18][19] The aryl radical then rapidly combines with an iodine radical to form the final product, this compound.

Caption: Radical-nucleophilic substitution for iodination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale, allowing the researcher to proceed with confidence.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 23-26 | 252 | Toxic, Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.3 | 110 | Corrosive |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | - | Oxidizer, Toxic |

| Potassium Iodide | KI | 166.00 | 681 | 1330 | Irritant |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 48.3 | - | Low Hazard |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Flammable |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Low Hazard |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Methodology

Part A: Diazotization

-

Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dichloroaniline (8.1 g, 0.05 mol).

-

Acidification: To the aniline, carefully add concentrated hydrochloric acid (15 mL) and water (15 mL). Stir the mixture until the aniline salt has fully dissolved.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is imperative that the temperature does not rise above 5 °C during the next step.

-

Nitrite Addition: Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) and cool it in an ice bath. Add this solution dropwise to the stirred aniline salt solution over 30 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction.

-

Validation: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a complete reaction. If the test is negative, add a small amount of additional sodium nitrite solution. The resulting pale yellow solution of 2,3-dichlorobenzenediazonium chloride is used immediately in the next step.

Part B: Iodination

-

Iodide Preparation: In a separate beaker, dissolve potassium iodide (12.5 g, 0.075 mol) in water (25 mL) and cool the solution in an ice bath.

-

Displacement: Slowly and carefully, add the cold potassium iodide solution to the cold diazonium salt solution with continuous stirring. This step should be performed in a well-ventilated fume hood, as significant effervescence (release of N₂ gas) will occur. A dark precipitate will form.

-

Decomposition: Once the addition is complete, allow the mixture to stand at room temperature for 30 minutes. Then, gently warm the mixture on a water bath at 50-60 °C for another 30 minutes, or until the evolution of nitrogen gas ceases completely. This ensures the full decomposition of any remaining diazonium salt.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine is discharged, resulting in a pale yellow or off-white suspension.[13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (50 mL) and saturated brine (50 mL).

-

Drying: Dry the ethereal solution over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are of primary concern in this procedure.

| Hazard | Mitigation Strategy |

| Diazonium Salt Instability | CRITICAL: Never isolate the diazonium salt. Keep it in solution at 0-5 °C at all times. Diazonium salts can be violently explosive in a dry, solid state.[9][20] |

| Corrosive Acids | Use concentrated HCl in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. |

| Toxic Reagents | 2,3-dichloroaniline and sodium nitrite are toxic. Avoid inhalation and skin contact. Handle in a fume hood and wear gloves. |

| Rapid Gas Evolution | The addition of KI to the diazonium salt releases N₂ gas rapidly. Ensure the reaction vessel has sufficient headspace and add reagents slowly to control the rate of effervescence. |

| Flammable Solvents | Diethyl ether is extremely flammable. Perform extractions away from ignition sources in a fume hood. |

Product Characterization

Confirmation of the final product's identity and purity is essential.

Physical Properties

-

Appearance: White to light yellow crystalline solid.[21]

-

Molecular Formula: C₆H₃Cl₂I[22]

-

Molecular Weight: 272.90 g/mol [23]

Expected Analytical Data

| Analysis Type | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.5-7.8 (m, 1H), 7.2-7.4 (m, 1H), 7.0-7.2 (t, 1H) ppm. The aromatic protons will exhibit complex splitting patterns. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expect 6 distinct signals in the aromatic region (approx. δ 95-140 ppm), with the carbon bearing the iodine (C-I) being the most upfield (~98 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 272, with characteristic isotopic peaks for two chlorine atoms (M+2, M+4). |

| HPLC/GC | A single major peak indicating high purity (>98%). A reverse-phase HPLC method can be used for analysis.[24] |

Conclusion

The Sandmeyer-type synthesis of this compound from 2,3-dichloroaniline is a robust and reliable transformation that provides access to a valuable synthetic intermediate. The success of the procedure hinges on a firm understanding of the underlying mechanisms, particularly the critical need for strict temperature control during the formation of the unstable diazonium salt intermediate. By following this detailed and mechanistically-grounded protocol, researchers can confidently and safely produce this key building block for applications in medicinal chemistry and materials science.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Synthesis of 2,3-dichloroaniline hydrochloride. PrepChem.com. [Link]

-

Sandmeyer Reaction. NROChemistry. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]

-

Sandmeyer reaction. Grokipedia. [Link]

-

Sandmeyer Reaction Mechanism. Adda247. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Thieme Chemistry. [Link]

-

Catalyst is Used in the Sandmeyer Reaction. Unacademy. [Link]

-

recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review. Bohrium. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Process for the preparation of ayl diazonium salts and reaction with nucleophiles.

-

Complete the reaction of benzene diazonium chloride (C6H5N2Cl) with potassium iodide (KI). Filo. [Link]

-

Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. JoVE. [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Chemistry Stack Exchange. [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

-

This compound. SIELC Technologies. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

- Processes for the diazotization of 2,5-dichloroanilines.

-

WO 2015/095284 A1. Googleapis. [Link]

-

Safety guide for conducting chemical reactions at home. MEL Science. [Link]

-

Experiment 3 Preparation of Iodobenzene. SlideShare. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. Complete the reaction of benzene diazonium chloride (C6H5N2Cl) with potas.. [askfilo.com]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Sandmeyer Reaction Mechanism - [adda247.com]

- 19. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Page loading... [wap.guidechem.com]

- 22. scbt.com [scbt.com]

- 23. This compound | C6H3Cl2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound | SIELC Technologies [sielc.com]

1,2-Dichloro-3-iodobenzene molecular weight

An In-depth Technical Guide to 1,2-Dichloro-3-iodobenzene: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant utility in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, outlines a standard synthetic protocol, discusses its analytical characterization, and explores its applications as a versatile chemical intermediate. Emphasis is placed on the practical aspects of handling, safety, and experimental design, reflecting a field-proven perspective on its use in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₆H₃Cl₂I, is a substituted benzene ring bearing two chlorine atoms and one iodine atom in an ortho, meta-arrangement.[1] This substitution pattern renders the molecule a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. The presence of three distinct halogen atoms at specific positions offers chemists a versatile platform for regioselective functionalization through various coupling reactions and substitutions. Its primary application lies in its role as a starting material for the synthesis of pharmaceuticals and agrochemicals.[1] This guide aims to serve as a detailed resource for professionals working with this compound, providing both foundational knowledge and practical insights.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its proper handling, storage, and application in chemical reactions. The compound typically appears as a white to light yellow or off-white crystalline solid.[1] It is sparingly soluble in water but exhibits better solubility in common organic solvents.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂I | [1][2][3] |

| Molecular Weight | 272.89 g/mol | [1][2][3][4] |

| CAS Number | 2401-21-0 | [1][2][3][5] |

| Appearance | White to off-white/yellow crystalline solid | [1] |

| Melting Point | 33-38 °C | [2][5][6] |

| Boiling Point | 121-126 °C at 16-20 mmHg | [2][5] |

| Density | ~2.0 g/cm³ | [6] |

| InChI Key | VGJKBWPZBVBXGI-UHFFFAOYSA-N | [2][7][8] |

| Water Solubility | Insoluble/Sparingly soluble | [1] |

| Sensitivity | Light sensitive | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the direct chlorination of a suitable iodinated precursor. A general and effective laboratory-scale synthesis involves the reaction of iodobenzene with chlorine gas.[5]

Synthetic Workflow: Chlorination of Iodobenzene

The following protocol describes a common method for the preparation of di- and trichlorinated iodobenzenes, from which the desired this compound isomer can be isolated. The rationale behind this procedure is the electrophilic aromatic substitution of iodobenzene. The iodine atom is an ortho-, para-director, but under forcing conditions with an excess of chlorine, multiple chlorinations can occur. The choice of a non-polar solvent like chloroform is crucial to dissolve the starting material and facilitate the reaction, while the low temperature helps to control the reaction rate and selectivity.

Detailed Synthetic Protocol

-

Preparation : In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, dissolve iodobenzene (0.1 mol) in chloroform (100 ml).[5] The use of dry chloroform is recommended to prevent unwanted side reactions.[9]

-

Cooling : Cool the reaction vessel in an ice-salt bath to maintain a temperature of approximately -5 °C.[5] This low temperature is critical for controlling the exothermicity of the chlorination reaction and improving the selectivity for the desired product.

-

Chlorination : Bubble dry chlorine gas through the stirred solution.[5][9] After a short period, a yellow solid will begin to precipitate.

-

Initial Isolation : Separate the precipitated solid by filtration.[5]

-

Reaction Completion : Continue to pass chlorine gas through the filtrate until no more precipitate is formed, ensuring the reaction goes to completion.[5]

-

Final Isolation : Combine all the solid portions and dry them in the air to yield the final product.[5]

Spectroscopic and Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the three aromatic protons.

-

¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum for this compound in CDCl₃ has been reported.[10]

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 272). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase method is typically effective.

HPLC Protocol

-

Column : A reverse-phase column, such as Newcrom R1 or a standard C18 column, is suitable for this analysis.[7]

-

Mobile Phase : A mixture of acetonitrile (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is used as the mobile phase.[7]

-

Detection : UV detection is appropriate for this aromatic compound.

-

Analysis : The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Key Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules, primarily in the pharmaceutical and agrochemical industries.[1] The iodine atom is particularly useful as it can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms can also be substituted or can influence the reactivity of the aromatic ring. It has been noted for its use in the synthesis of compounds with potential anti-inflammatory properties.[5]

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Information

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

-

H335 : May cause respiratory irritation.[3]

Recommended Handling and Storage Protocol

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[1][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[1]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] As the compound is light-sensitive, it should be stored in a light-resistant container.[1][2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it an important building block for complex molecules in various fields of chemical research and development. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

Chemsrc. This compound | CAS#:2401-21-0. [Link]

-

SIELC Technologies. This compound. [Link]

-

PubChem. This compound | C6H3Cl2I | CID 75459. [Link]

-

Organic Syntheses. Iodobenzene dichloride. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

Chem-Space. This compound. [Link]

-

Organic Chemistry Portal. Iodobenzene dichloride. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. This compound | C6H3Cl2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 2401-21-0 [m.chemicalbook.com]

- 6. This compound | CAS#:2401-21-0 | Chemsrc [chemsrc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound | 2401-21-0 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Profile of 1,2-Dichloro-3-iodobenzene

An In-Depth Technical Guide to the Melting Point of 1,2-Dichloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of this compound, a critical physical property for its identification, purity assessment, and application in synthetic chemistry. As a halogenated aromatic compound, its precise characterization is fundamental for ensuring reproducibility and success in research and development settings.

This compound is a polysubstituted benzene derivative with the chemical formula C₆H₃Cl₂I.[1][2][3] It serves as a versatile intermediate in organic synthesis, including the development of pharmaceutical compounds and agrochemicals.[1] An accurate understanding of its physical properties is the first step in its effective utilization.

The melting point is a highly sensitive indicator of purity. For a crystalline solid, a sharp melting range close to the literature value typically signifies a high degree of purity. Conversely, the presence of impurities will cause a depression and broadening of the melting range.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2401-21-0 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₆H₃Cl₂I | [1][2][3][5][7] |

| Molecular Weight | 272.89 g/mol | [2][3][5][7] |

| Appearance | White to off-white or yellow crystalline solid/mass.[1][5][7] | [1][5][7] |

| Melting Point | 33 °C to 38 °C | [6][7] |

| 35-36 °C (lit.) | [5][8] | |

| Boiling Point | 123-126 °C at 20 mmHg | [5] |

| 121-123 °C at 16 mmHg | [6] | |

| Solubility | Sparingly soluble in water.[1] | [1] |

Synthesis and Purification: The Prerequisite for Accurate Measurement

The fidelity of a melting point determination is directly contingent on the purity of the sample. Therefore, understanding the synthesis and subsequent purification of this compound is crucial.

Synthesis Pathway

A common synthetic route involves the direct chlorination of iodobenzene.[5] In this electrophilic aromatic substitution reaction, chlorine gas is bubbled through a solution of iodobenzene, typically in a solvent like chloroform, at reduced temperatures to yield the dichlorinated product.[5][9]

Purification by Recrystallization

For obtaining a sample suitable for analytical characterization, purification is essential. Recrystallization is the gold standard for purifying solid organic compounds.[10][11][12] The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[11][12][13] The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the mother liquor.[11][12][13]

Caption: Synthesis and Purification Workflow for this compound.

The Core Principle: Melting Point Theory

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[4][14] At this temperature, the solid and liquid phases exist in equilibrium. This transition requires energy to overcome the intermolecular forces holding the crystal lattice together.[4]

For pure substances, this transition occurs over a very narrow temperature range, often less than 1°C. However, the presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[4] This phenomenon, known as melting point depression, is a colligative property and provides a reliable method for assessing purity.

Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination requires a meticulous and systematic approach. Modern digital melting point apparatuses offer precise temperature control and observation.[14]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the purified this compound sample is completely dry.

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Finely crush the crystals into a powder using a spatula to ensure uniform heat transfer within the sample.[15]

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.[4]

-

Tap the open end of the capillary into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid tightly into the sealed end.[16]

-

The packed sample height should be approximately 1-2 mm.[4][15] An excessive amount of sample can lead to an artificially broad melting range.[4]

-

-

Apparatus Setup and Initial Determination:

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

-

Use a fresh capillary with a new sample for the accurate measurement. Never re-melt a sample, as decomposition may have occurred.[4]

-

Set a slow heating rate of approximately 1-2°C per minute as you approach the expected melting point.[16] This slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeatability:

-

Conduct at least two careful determinations. Consistent values confirm the accuracy of the measurement.

-

Caption: Standard Operating Procedure for Melting Point Determination.

Data Interpretation and Troubleshooting

The interpretation of the melting point range provides direct insight into the sample's purity.

-

Pure Sample: A sharp melting range (e.g., 0.5-1.5°C) that aligns with the literature value (33-38°C) indicates high purity.

-

Impure Sample: A depressed (lower) and broad (greater than 2°C) melting range is a clear sign of impurities.

Table 2: Troubleshooting Common Melting Point Issues

| Observation | Potential Cause | Recommended Action |

| Broad Melting Range (>2°C) | Impure sample; heating rate too fast; poor packing of capillary. | Purify the sample (e.g., recrystallization); repeat with a slower heating rate; ensure the sample is tightly packed. |

| Sample Decomposes (Darkens) | Compound is thermally unstable. | Record the decomposition temperature. A vacuum melting point apparatus may be required for an accurate reading. |

| Inconsistent Results | Thermometer/apparatus not calibrated; inconsistent sample packing or heating rate. | Calibrate the apparatus with known standards; adhere strictly to the standardized protocol. |

Safety and Handling

This compound must be handled with appropriate safety precautions. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][7][17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]

-

Handling: Use this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][17] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][7][17]

Conclusion

The melting point of this compound is a fundamental thermophysical property, with a literature value typically cited between 33°C and 38°C. Its accurate determination is a non-negotiable step in quality control, serving as a reliable proxy for purity. By employing proper synthesis, rigorous purification via recrystallization, and a meticulous experimental technique, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

- This compound CAS#: 2401-21-0 - ChemicalBook. (URL: )

- This compound, 98+%, Thermo Scientific 10 g | Buy Online. (URL: )

- Melting point determin

- This compound | 2401-21-0 | TCI AMERICA. (URL: )

- experiment (1)

- Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: )

- Determin

- Video: Melting Point Determination of Solid Organic Compounds - JoVE. (URL: )

- This compound 2401-21-0 wiki - Guidechem. (URL: )

- This compound(2401-21-0) - Chemsrc. (URL: )

- This compound | C6H3Cl2I | CID 75459 - PubChem. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- iodobenzene dichloride - Organic Syntheses Procedure. (URL: )

- This compound(2401-21-0) 1H NMR spectrum - ChemicalBook. (URL: )

- 2401-21-0(this compound) Product Description - ChemicalBook. (URL: )

- SAFETY D

- Iodobenzene dichloride - Wikipedia. (URL: )

- This compound | CAS 2401-21-0 | SCBT. (URL: )

- This compound - Chlorinated Benzene Manufacturer in China. (URL: )

- Recrystallization and Crystalliz

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: )

- 2.

- Recrystalliz

- Synthesis, Distillation, & Recrystalliz

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H3Cl2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound CAS#: 2401-21-0 [m.chemicalbook.com]

- 6. This compound, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. This compound | 2401-21-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound | CAS#:2401-21-0 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

1,2-Dichloro-3-iodobenzene boiling point

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 1,2-Dichloro-3-iodobenzene

Executive Summary